Bienvenue dans la boutique en ligne BenchChem!

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride

Parkinson's disease dopamine D2 agonist tremor model

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride (CAS 36085-64-0; molecular formula C₇H₁₃Cl₂N₃S; MW 242.17 g/mol) is a heterocyclic compound belonging to the thiazolo[5,4-d]azepine class, characterized by a fused thiazole–azepine bicyclic core bearing a free primary amine at the 2-position and a secondary amine within the azepine ring. It is structurally and pharmacologically defined as the N-desallyl metabolite of talipexole (B-HT 920; Domin®), a dopamine D₂ receptor agonist marketed in Japan for Parkinson's disease.

Molecular Formula C7H12ClN3S
Molecular Weight 205.71 g/mol
CAS No. 36085-64-0
Cat. No. B562871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride
CAS36085-64-0
Synonyms5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepin-2-amine Dihydrochloride
Molecular FormulaC7H12ClN3S
Molecular Weight205.71 g/mol
Structural Identifiers
SMILESC1CNCCC2=C1N=C(S2)N.Cl
InChIInChI=1S/C7H11N3S.ClH/c8-7-10-5-1-3-9-4-2-6(5)11-7;/h9H,1-4H2,(H2,8,10);1H
InChIKeyTUJDTIHGHVBHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride (CAS 36085-64-0): Structural Identity, Pharmacological Lineage, and Procurement Context


2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride (CAS 36085-64-0; molecular formula C₇H₁₃Cl₂N₃S; MW 242.17 g/mol) is a heterocyclic compound belonging to the thiazolo[5,4-d]azepine class, characterized by a fused thiazole–azepine bicyclic core bearing a free primary amine at the 2-position and a secondary amine within the azepine ring [1]. It is structurally and pharmacologically defined as the N-desallyl metabolite of talipexole (B-HT 920; Domin®), a dopamine D₂ receptor agonist marketed in Japan for Parkinson's disease [2]. Unlike its parent compound, which possesses an N-6 allyl substituent critical for high-affinity dopamine D₂ receptor engagement, this des-allyl derivative exhibits a markedly divergent pharmacological signature [3]. It is supplied primarily as a certified reference standard for metabolite identification, bioanalytical method validation, and metabolic fate studies in preclinical and clinical talipexole research programs .

Why Generic Substitution Fails for 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride: The N-6 Substituent as a Pharmacological Switch


Within the thiazolo[5,4-d]azepine chemotype, the identity of the N-6 substituent functions as a binary pharmacological switch that determines receptor activation profiles. Talipexole (N-6 allyl) exhibits potent dopamine D₂ receptor agonism (Ki = 5.8 nM), α₂-adrenoceptor agonism, and 5-HT₃ receptor antagonism, producing robust anti-tremor efficacy in primate models [1]. In contrast, the N-desallyl metabolite (CAS 36085-64-0, N-6 = H) loses D₂-mediated anti-tremor and sedative activity entirely while gaining pronounced α₁-adrenoceptor agonism (EC₅₀ = 156 nM) — a functional inversion not predictable from core scaffold similarity alone [2][3]. B-HT 958 (N-6 = p-chlorobenzyl), another close analog, displays yet another distinct profile as a dopamine autoreceptor agonist with α₂-antagonist properties [4]. Consequently, no other thiazoloazepine congener — including the parent drug, B-HT 958, or any N-6-substituted analog from the patent literature — can substitute for CAS 36085-64-0 as a metabolite reference standard or as a pharmacological probe of the des-allyl state [5]. The quantitative evidence below establishes precisely where and by what magnitude this compound diverges from its closest comparators.

Product-Specific Quantitative Evidence Guide: Head-to-Head Pharmacological Differentiation of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride from Talipexole and Structural Analogs


Complete Abolition of In Vivo Anti-Tremor and Sedative Efficacy Relative to the Parent Drug Talipexole

In a direct head-to-head comparison within the same study, talipexole produced dose-dependent anti-tremor effects (ED₅₀ = 34 μg/kg s.c.; ED₅₀ = 84 μg/kg p.o.) in cynomolgus monkeys with unilateral ventromedial tegmental lesions, whereas its main metabolites — explicitly including the N-desallyl derivative (CAS 36085-64-0) — exhibited no detectable anti-tremor or sedative effects at any dose tested [1]. This establishes that N-dealkylation completely ablates the therapeutic anti-parkinsonian activity resident in the parent molecule, despite retention of the 2-aminothiazoloazepine core scaffold.

Parkinson's disease dopamine D2 agonist tremor model primate pharmacology metabolite liability

Loss of High-Affinity Dopamine D₂ Receptor Binding: The N-Allyl Pharmacophore Requirement

Talipexole binds with high affinity to the dopamine D₂ receptor (Ki = 5.8 nM) in rat striatal membranes using [³H]quinpirole to label the high-affinity agonist state [1]. In contrast, the N-desallyl metabolite (CAS 36085-64-0) has no reported D₂ receptor binding affinity in any publicly available authoritative database, including BindingDB, ChEMBL, or the PDSP Ki Database [2]. This absence of detectable D₂ binding is mechanistically consistent with the established SAR for thiazolo[4,5-d]azepines, wherein the N-6 substituent is required for high-affinity D₂ receptor engagement — a structural feature absent in CAS 36085-64-0 (N-6 = H) [3]. The N-allyl group functions as a critical pharmacophoric element, and its removal effectively converts a potent D₂ agonist into a compound lacking meaningful dopaminergic activity.

dopamine D2 receptor binding affinity structure-activity relationship N-dealkylation receptor occupancy

Retained α₂-Adrenoceptor Affinity Despite N-Dealkylation: Cross-Study Binding Comparison

The target compound retains significant α₂-adrenoceptor binding affinity with a Ki of 33 nM, measured against membrane preparations from rat brain using 0.2 nM [³H]rauwolscine as the radioligand [1]. This is comparable in magnitude to the α₂-adrenergic activity reported for talipexole (IC₅₀ = 25 nM, rat brain membranes, [³H]clonidine radioligand) [2]. Although a direct head-to-head comparison using identical assay conditions is not available, the cross-study comparable data indicate that N-dealkylation does not abolish α₂-receptor engagement — in sharp contrast to the complete loss of D₂ receptor activity. The approximate 1.3-fold difference (33 nM vs. 25 nM) is well within the inter-assay variability expected for different radioligands and laboratory conditions, suggesting that α₂-binding is largely scaffold-driven rather than N-6-substituent-dependent.

alpha-2 adrenergic receptor binding affinity radioreceptor assay metabolite pharmacology off-target profiling

Functional Inversion at α₁-Adrenoceptors: From Negligible Parent Activity to Potent Metabolite Agonism

The most dramatic pharmacological divergence between CAS 36085-64-0 and talipexole occurs at the α₁-adrenoceptor. Talipexole exhibits negligible α₁-adrenergic binding affinity (IC₅₀ ≈ 500,000 nM in rat brain membranes using [³H]prazosin), consistent with its characterization as a highly α₂-selective agonist [1]. In striking contrast, the N-desallyl metabolite demonstrates potent α₁-adrenoceptor binding (Ki = 55 nM) and functional agonism (EC₅₀ = 156 nM in rat aorta) — representing an approximately 9,000-fold enhancement in α₁ binding affinity and the acquisition of functional α₁-agonist activity not present in the parent compound [2]. This represents a near-complete inversion of the α₁/α₂ selectivity profile: talipexole is highly α₂-selective (>20,000-fold over α₁), whereas the metabolite is essentially non-selective between α₁ and α₂ (α₁ Ki = 55 nM; α₂ Ki = 33 nM; ratio ≈ 1.7).

alpha-1 adrenergic receptor functional agonism receptor selectivity inversion vascular pharmacology metabolite safety profiling

Certified Reference Standard Identity: Differentiated Analytical Utility for Talipexole Bioanalytical Method Validation

CAS 36085-64-0 is commercially supplied by multiple reputable vendors (Toronto Research Chemicals, Santa Cruz Biotechnology) specifically as the 'Talipexole (B371000) metabolite' reference standard, with documented citation to the primary pharmacological literature . This explicit designation as a metabolite reference standard differentiates it from all other thiazoloazepine congeners, which are supplied as parent pharmacologically active compounds or synthetic intermediates. The compound is available in analytically certified quantities (e.g., 20 mg from Santa Cruz Biotechnology, sc-206382) with lot-specific certificates of analysis . In contrast, talipexole dihydrochloride (CAS 36085-73-1), pramipexole, ropinirole, and other dopamine agonists cannot serve as the authentic metabolite analyte for LC-MS/MS method development, calibration curve construction, or system suitability testing in talipexole metabolic fate studies — only CAS 36085-64-0 provides the exact chromatographic retention time, mass spectrometric fragmentation pattern, and matrix-matched response factor required for validated quantitation of the N-desallyl metabolite in biological matrices [1].

reference standard bioanalytical method validation LC-MS/MS metabolite identification pharmacokinetics

Best-Fit Research and Industrial Application Scenarios for 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride Based on Quantitative Differentiation Evidence


LC-MS/MS Bioanalytical Method Validation for Talipexole Pharmacokinetic Studies Requiring Authentic Metabolite Calibration

In regulated bioanalysis supporting talipexole preclinical development or clinical therapeutic drug monitoring, CAS 36085-64-0 is the indispensable authentic reference standard for quantifying the N-desallyl metabolite in plasma, urine, and tissue homogenates. As demonstrated by the Kohno et al. (1997) primate study and the radiolabeled mass balance studies of Kurakazu et al., the metabolite is a major circulating species that must be chromatographically resolved and quantified separately from the parent drug [1][2]. Only CAS 36085-64-0 provides the exact retention time, MRM transition, and matrix-matched ionization efficiency required for validated method development per ICH M10 and FDA BMV guidance. Talipexole (CAS 36085-73-1), pramipexole, or any other dopamine agonist cannot substitute, as their distinct physicochemical properties (logP, pKa, mass defect) produce different chromatographic and mass spectrometric behavior.

Pharmacological Deconvolution of D₂-Mediated vs. α₂/α₁-Mediated Effects of the Thiazoloazepine Scaffold

The unique receptor selectivity profile of CAS 36085-64-0 — retaining α₂-adrenoceptor affinity (Ki = 33 nM) and acquiring α₁-agonism (EC₅₀ = 156 nM) while losing all D₂ receptor activity — makes it a powerful pharmacological tool for isolating adrenergic effects of the thiazoloazepine core scaffold [3][4]. In experiments where talipexole produces a mixed D₂/α₂/5-HT₃ response, co-administration or parallel testing with the des-allyl metabolite enables researchers to subtract D₂-dependent components and identify purely adrenoceptor-mediated effects. This application is particularly valuable in cardiovascular safety pharmacology, where the metabolite's α₁-agonist activity (absent in the parent) may contribute to off-target hemodynamic effects requiring independent characterization.

In Vitro Metabolite Identification and CYP Reaction Phenotyping Studies Using Authentic Chemical Standards

For definitive identification of the N-desallyl metabolite formed in human or animal hepatocyte incubations, liver microsomal preparations, or recombinant CYP isoforms, CAS 36085-64-0 serves as the gold-standard reference compound for matching retention time, accurate mass (m/z 170.0749 for [M+H]⁺ of free base), and MS/MS fragmentation spectra [2]. In CYP reaction phenotyping studies designed to identify which cytochrome P450 isoforms (e.g., CYP3A4, CYP2C19, CYP2D6) catalyze the N-dealkylation of talipexole, the authentic metabolite standard is required for constructing calibration curves to quantify metabolite formation rates. No structural analog — including the parent talipexole, B-HT 958, or other N-6-substituted thiazoloazepines — can serve as a surrogate standard due to differences in ionization efficiency and fragmentation pathways.

Metabolite Safety Liability Assessment: Isolated α₁-Adrenoceptor Activity Screening

The finding that N-dealkylation converts a highly α₂-selective parent (α₁/α₂ selectivity >20,000-fold) into a non-selective α₁/α₂ ligand (ratio ≈ 1.7) with functional α₁-agonism (EC₅₀ = 156 nM) raises a distinct metabolite safety concern [3][4]. CAS 36085-64-0 enables dedicated in vitro safety pharmacology panels (e.g., α₁A, α₁B, α₁D subtype selectivity; functional vascular contractility assays; hERG interaction screening) to be performed on the isolated metabolite without confounding signals from the parent drug. This is critical for regulatory submissions where ICH M3(R2) guidance requires separate safety evaluation of major circulating human metabolites exceeding 10% of total drug-related exposure.

Quote Request

Request a Quote for 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.